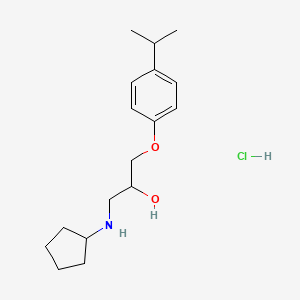
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride, also known as CGP 12177, is a selective beta-adrenoceptor antagonist used in scientific research applications. This compound is commonly used as a radioligand in binding assays to study the beta-adrenergic receptor system.
作用機序
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 acts as a competitive antagonist of beta-adrenoceptors. It binds to the receptor site and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. This results in a decrease in the activation of downstream signaling pathways such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 has a higher affinity for the beta-adrenoceptor subtype 1 than subtype 2.
Biochemical and Physiological Effects:
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 has various biochemical and physiological effects depending on the tissue and receptor subtype it interacts with. In the heart, it reduces the rate and force of contraction by blocking beta-adrenoceptor activation. In the lungs, it causes bronchodilation by inhibiting the constriction of smooth muscles. In skeletal muscles, it enhances glucose uptake and utilization by activating the phosphoinositide 3-kinase (PI3K) pathway. 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 is a useful tool in scientific research due to its high selectivity and affinity for beta-adrenoceptors. It is also readily available and relatively easy to synthesize. However, it has some limitations such as its short half-life, which requires frequent dosing in in vivo experiments. It also has a low solubility in water, which can affect its bioavailability and limit its use in some assays.
将来の方向性
There are several future directions for the use of 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 in scientific research. One area of interest is the development of new radioligands with improved pharmacokinetic properties and higher selectivity for specific beta-adrenoceptor subtypes. Another area of research is the investigation of the role of beta-adrenoceptors in various diseases such as heart failure, asthma, and diabetes. 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 can also be used to study the effects of beta-blockers on the beta-adrenoceptor system and to develop new therapeutic agents with fewer side effects.
合成法
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 can be synthesized by reacting 4-isopropylphenol with 3-bromopropan-1-ol in the presence of a base, followed by reaction with cyclopentylamine and hydrochloric acid. The product is then purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 is widely used in scientific research as a radioligand to study the beta-adrenergic receptor system. It binds selectively to the beta-adrenoceptor subtype 1 and 2, which are expressed in various tissues such as the heart, lungs, and skeletal muscles. 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride 12177 is used in binding assays to determine the affinity and density of beta-adrenoceptors in different tissues and to study the regulation of receptor expression and function. It is also used in functional assays to investigate the downstream signaling pathways activated by beta-adrenoceptor activation.
特性
IUPAC Name |
1-(cyclopentylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13(2)14-7-9-17(10-8-14)20-12-16(19)11-18-15-5-3-4-6-15;/h7-10,13,15-16,18-19H,3-6,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSOTNIYFLLJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B2851075.png)
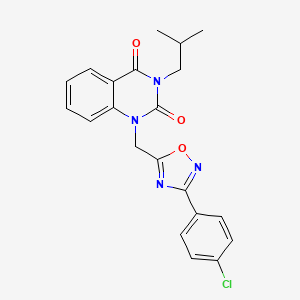
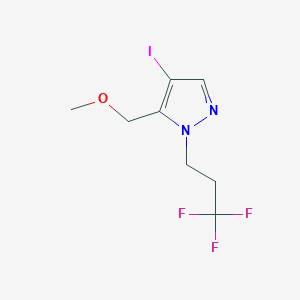
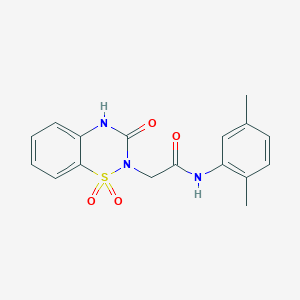
![N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2851080.png)
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2851082.png)

![Tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2851086.png)
![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2851091.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2851092.png)
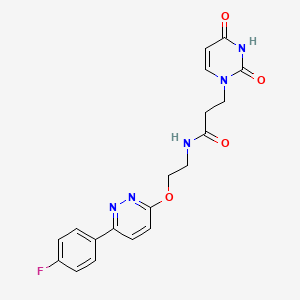
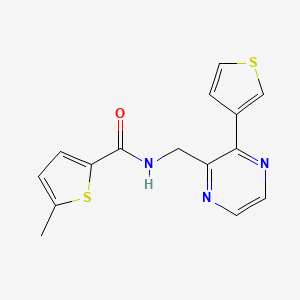
![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)